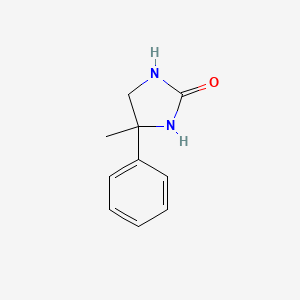

4-Methyl-4-phenylimidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSGRRNYZJYVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5062-77-1 | |

| Record name | 4-methyl-4-phenylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Phenylimidazolidin 2 One and Analogues

Classical and Contemporary Approaches to Imidazolidin-2-one Ring Construction

Traditional methods for constructing the imidazolidin-2-one ring have been refined and new, more efficient strategies have emerged. These approaches primarily involve the formation of the cyclic urea (B33335) structure from acyclic precursors.

Carbonylation Routes from Vicinal Diamine Precursors

The most direct and established method for synthesizing imidazolidin-2-ones is the carbonylation of 1,2-diamines. acs.orgmdpi.comnih.gov This approach involves reacting a vicinal diamine with a carbonylating agent to form the cyclic urea.

Historically, highly reactive and toxic phosgene (B1210022) (COCl₂) was a common carbonyl source. nih.govgoogle.com The reaction proceeds by introducing a carbonyl group between the two nitrogen atoms of the diamine. thieme-connect.com Due to the hazards associated with phosgene, significant research has been dedicated to finding safer alternatives. nih.gov These include diphosgene and triphosgene, which are solid and easier to handle. nih.gov

Modern advancements have focused on greener and less hazardous carbonylating agents. acs.org Dialkyl carbonates, for instance, have been successfully employed in the presence of catalysts like lead(II) and copper(II) salts. acs.orgresearchgate.net Carbon dioxide (CO₂) has also been explored as a benign and renewable C1 source for the synthesis of imidazolidin-2-ones from ethylenediamine, often under pressure and sometimes with catalytic activation. nih.govacs.org

Below is a table summarizing various carbonylating agents used in the synthesis of imidazolidin-2-ones from vicinal diamines.

| Carbonylating Agent | Catalyst/Conditions | Key Features |

| Phosgene (COCl₂) | Typically no catalyst needed | Highly reactive, but also highly toxic gas. google.comnih.gov |

| Triphosgene | - | Solid, safer alternative to phosgene. nih.gov |

| Dialkyl Carbonates | Pb(NO₃)₂, Cu(II) salts | Eco-friendly carbonyl source. acs.orgresearchgate.net |

| Carbon Dioxide (CO₂) | High pressure, CeO₂ catalyst | Environmentally benign, byproduct is water. nih.govacs.org |

| Urea | - | Can be used as a carbonyl source with diamines. mdpi.com |

Oxidative Diamination of Alkenes

A powerful strategy for the synthesis of imidazolidin-2-ones involves the oxidative diamination of alkenes. acs.orgnih.gov This method constructs the diamine backbone and the cyclic urea in a single conceptual step by adding two nitrogen atoms across a double bond in the presence of an oxidant.

This transformation can be achieved using various metal catalysts and nitrogen sources. For example, palladium-catalyzed intramolecular diamination of alkenes using urea as the nitrogen source and iodosobenzene (B1197198) diacetate as the terminal oxidant can yield cyclic ureas directly. organic-chemistry.orgorganic-chemistry.org This approach is a direct oxidative transformation of the alkene. organic-chemistry.org

Another approach involves the use of specialized reagents like di-tert-butyldiaziridinone, which can undergo palladium- or copper-catalyzed reactions with alkenes to form the imidazolidin-2-one ring. nih.gov The development of asymmetric versions of these reactions allows for the stereocontrolled synthesis of chiral imidazolidin-2-ones. mdpi.com

The table below highlights different systems for the oxidative diamination of alkenes.

| Catalyst System | Nitrogen Source | Oxidant | Key Features |

| Palladium(II) | Urea | Iodosobenzene diacetate | Direct oxidative transformation of the alkene. organic-chemistry.orgorganic-chemistry.org |

| Palladium(0) or Copper(I) | Di-tert-butyldiaziridinone | - | Utilizes a specialized diamination reagent. nih.gov |

| Rhodium(III) | Electrophilic nitrene source and amine | - | One-pot diamination of unactivated alkenes. organic-chemistry.org |

| Chiral λ³-Iodane | - | m-CPBA | Enantioselective diamination of styrenes. rsc.org |

| Organoselenium | N,N'-Bistosylurea | N-fluorocollidinium tetrafluoroborate | syn-Diamination of alkenes. rsc.org |

Electrophilic Cyclization Strategies

Electrophilic cyclization of urea derivatives containing a tethered nucleophile is another effective route to imidazolidin-2-ones. mdpi.comnih.gov This strategy typically involves the intramolecular attack of a nitrogen atom of the urea onto an electrophilically activated functional group.

A common approach involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with electron-rich aromatic or heterocyclic C-nucleophiles. nih.govmdpi.com In this process, an iminium cation is generated in situ, which then undergoes intramolecular cyclization. mdpi.com This method offers excellent regioselectivity and utilizes readily available starting materials. mdpi.comresearchgate.net

The intramolecular hydroamidation of propargylic ureas provides a powerful and atom-economical alternative. acs.orgresearchgate.net This can be achieved under basic conditions, where deprotonation of the urea facilitates a 5-exo-dig cyclization onto the alkyne. acs.orgnih.gov This method can be highly efficient, with some reactions proceeding to completion in minutes at room temperature. researchgate.netnih.gov

The following table summarizes different electrophilic cyclization strategies.

| Precursor Type | Activation Method | Key Features |

| N-(2,2-Dialkoxyethyl)ureas | Acid catalysis (e.g., TFA) | In situ generation of an iminium ion, high regioselectivity. nih.govmdpi.com |

| Propargylic Ureas | Base catalysis (e.g., BEMP) | Atom-economical, rapid reaction times, 5-exo-dig cyclization. acs.orgresearchgate.netnih.gov |

| N-Allylic Ureas | Acid or metal catalysis | Intramolecular hydroamination of the double bond. nih.gov |

Transition Metal-Catalyzed Syntheses of Imidazolidin-2-ones

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazolidin-2-ones are no exception. Palladium and gold catalysts have proven to be particularly effective in facilitating novel cyclization reactions.

Palladium-Catalyzed Carboamination Reactions of N-Allylic Ureas

A highly versatile method for the synthesis of substituted imidazolidin-2-ones is the palladium-catalyzed carboamination of N-allylic ureas. organic-chemistry.orgnih.gov This reaction involves the intramolecular addition of a urea nitrogen to the allyl group, followed by the coupling of the resulting organopalladium intermediate with an aryl or vinyl halide. thieme-connect.comorganic-chemistry.orgumich.edu This process forms two new bonds, a C-N bond and a C-C bond, and can generate up to two stereocenters with high diastereoselectivity. organic-chemistry.org

The reaction is typically carried out using a palladium catalyst, such as Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand like Xantphos and a base like sodium tert-butoxide. organic-chemistry.orgnih.gov This methodology allows for the synthesis of a wide variety of 4-substituted imidazolidin-2-ones from readily available N-allylamines, which are first converted to the corresponding N-allylureas. thieme-connect.comorganic-chemistry.org The development of enantioselective versions of this reaction has also been a focus, enabling the synthesis of chiral imidazolidin-2-ones. rsc.org

The table below provides an overview of a typical palladium-catalyzed carboamination reaction.

| Catalyst | Ligand | Base | Substrates | Key Features |

| Pd₂(dba)₃ | Xantphos | NaOtBu | N-Allylureas, Aryl/Vinyl Halides | Forms two bonds (C-N, C-C), high diastereoselectivity. organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | Chiral Phosphoramidite | - | N-Allylureas, Aryl Halides | Enantioselective synthesis of 4-substituted imidazolidin-2-ones. rsc.org |

| Pd(TFA)₂/DMSO | - | O₂ | Allylic Sulfamides | Aerobic oxidative cyclization to form 1,2-diamine precursors. nih.gov |

Gold(I)-Catalyzed 5-exo-trig Cyclization

Gold(I) catalysts have emerged as powerful tools for the intramolecular hydroamination of unsaturated ureas due to their strong π-acidic character. mdpi.com Gold(I)-catalyzed 5-exo-trig cyclization of N-allylic, N'-aryl ureas provides a mild and efficient route to imidazolidin-2-ones. nih.gov This reaction typically proceeds at room temperature with low catalyst loadings. nih.gov

The active catalyst is often generated from a gold(I) chloride precatalyst and a silver salt co-catalyst. The reaction exhibits excellent diastereoselectivity, particularly with N-allylic ureas bearing a substituent at the allylic position, leading to the formation of trans-3,4-disubstituted imidazolidin-2-ones. nih.gov Gold(I) catalysts have also been successfully applied to the intramolecular dihydroamination of allenyl ureas to form bicyclic imidazolidin-2-ones with high diastereoselectivity. nih.gov

The table below summarizes key aspects of gold(I)-catalyzed cyclizations.

| Catalyst System | Substrate | Cyclization Mode | Key Features |

| (P1)AuCl/AgPF₆ | N-Allylic, N'-aryl ureas | 5-exo-trig hydroamination | Mild conditions, low catalyst loading, high diastereoselectivity for trans products. nih.gov |

| (IPr)AuCl/AgPF₆ | N-δ-Allenyl ureas | Dihydroamination | Forms bicyclic imidazolidin-2-ones, high diastereoselectivity. nih.gov |

Organocatalytic and Base-Mediated Synthetic Pathways

Recent advancements in synthetic organic chemistry have led to the development of elegant and efficient methods for the construction of the imidazolidin-2-one ring system. These methods often rely on catalytic processes that offer high levels of chemo- and regioselectivity under mild reaction conditions.

A powerful and atom-economical approach to the synthesis of imidazolidin-2-ones is the base-catalyzed intramolecular hydroamidation of propargylic ureas. This methodology provides a direct route to the five-membered cyclic urea structure. Research has shown that organic bases, particularly phosphazene bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), are highly effective catalysts for this transformation. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org

The reaction proceeds with excellent chemo- and regioselectivity, favoring the 5-exo-dig cyclization to furnish the desired imidazolidin-2-one framework. The process is typically carried out under ambient conditions with short reaction times, highlighting its efficiency and practicality. wikipedia.orgresearchgate.net The general procedure involves stirring the propargylic urea substrate with a catalytic amount of the base in a suitable solvent, such as acetonitrile, at room temperature. wikipedia.org

The scope of this reaction is broad, accommodating a variety of substituents on the propargylic urea backbone. For substrates that can lead to the formation of 4-methyl-4-phenylimidazolidin-2-one, the corresponding propargylic urea would feature a phenyl and a methyl group on the carbon atom adjacent to the triple bond. The reaction conditions and yields for the synthesis of analogous imidazolidin-2-ones are summarized in the table below.

| Entry | Substrate (Propargylic Urea) | Base (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | N-(1,1-diphenylprop-2-yn-1-yl)urea | BEMP (5) | MeCN | 0.5 | 95 |

| 2 | N-(1-phenyl-1-(p-tolyl)prop-2-yn-1-yl)urea | BEMP (5) | MeCN | 1 | 92 |

| 3 | N-(1-(4-chlorophenyl)-1-phenylprop-2-yn-1-yl)urea | BEMP (5) | MeCN | 1.5 | 88 |

| 4 | N-(1-methyl-1-phenylprop-2-yn-1-yl)urea | BEMP (5) | MeCN | 2 | 85 |

This table presents data for the synthesis of various 4,4-disubstituted imidazolidin-2-ones via base-catalyzed intramolecular hydroamidation of the corresponding propargylic ureas. The data is representative of the efficiency of this method for the synthesis of the target compound and its analogues.

An alternative and highly regioselective pathway to 4-substituted imidazolidin-2-ones involves the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)urea derivatives, followed by an intermolecular electrophilic substitution with a C-nucleophile. This method provides a convenient entry to previously unknown 4-(het)arylimidazolidinones.

The proposed mechanism commences with the acid-catalyzed formation of an oxonium ion from the acetal, which then undergoes an intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate. Subsequent elimination of an alcohol molecule under acidic conditions generates a reactive N-acyliminium ion. This electrophilic intermediate is then trapped by a C-nucleophile, such as a phenyl group, to afford the 4-substituted imidazolidin-2-one product. The use of benzene (B151609) or its derivatives as the nucleophile would lead to the formation of 4-phenyl substituted imidazolidinones.

This synthetic strategy is advantageous due to its operational simplicity, the use of readily available starting materials, and the high regioselectivity observed in the products. The reaction conditions are generally mild, and the yields are moderate to high.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of a stereocenter at the C4 position of this compound necessitates the development of stereoselective synthetic methods to access its individual enantiomers and diastereomers. Such methods are of paramount importance, as the biological activity of chiral molecules is often stereospecific.

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemical outcomes by temporarily introducing a chiral moiety to the substrate. wikipedia.orgharvard.edu This auxiliary guides the formation of a new stereocenter with a specific configuration, after which it can be cleaved and ideally recycled. wikipedia.org For the asymmetric synthesis of this compound, a chiral auxiliary could be incorporated into the precursor molecule to direct the cyclization or a key bond-forming step.

Commonly employed chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.govresearchgate.netsigmaaldrich.com For instance, a synthetic strategy could involve the use of a chiral amine derived from pseudoephedrine to construct the urea precursor. The inherent chirality of the pseudoephedrine backbone would then influence the stereochemical course of the subsequent cyclization reaction, leading to the preferential formation of one enantiomer of the target imidazolidin-2-one. The diastereoselectivity of such reactions is often high, with diastereomeric ratios (d.r.) exceeding 98:2 in many cases for the alkylation of pseudoephedrine amides. harvard.edu

While specific examples for the synthesis of enantiomerically pure this compound using this method are not extensively documented in readily available literature, the principles of chiral auxiliary-mediated synthesis are well-established and provide a clear roadmap for achieving this goal. researchgate.net

In addition to enantioselective synthesis, controlling the diastereoselectivity in reactions that generate multiple stereocenters is crucial. When synthesizing analogues of this compound that bear additional stereocenters, for example, on the N1 or N3 substituents, diastereoselective control becomes a key consideration.

Diastereoselective reactions often rely on the steric and electronic properties of the starting materials and reagents to favor the formation of one diastereomer over others. For instance, in the synthesis of substituted imidazolidin-2-ones, the choice of substrates and reaction conditions can significantly influence the diastereomeric outcome. The use of bulky substituents or specific catalysts can create a facial bias in the approach of reagents, leading to high diastereoselectivity.

For example, in the alkylation of chiral lactams, which are structurally related to imidazolidin-2-ones, high levels of diastereoselectivity can be achieved by carefully selecting the electrophile and the reaction conditions. researchgate.net This principle can be extended to the synthesis of diastereomerically enriched derivatives of this compound.

Derivatization and Functionalization Strategies of the this compound Core

To explore the structure-activity relationships and expand the chemical space of this compound, derivatization and functionalization strategies are essential. These modifications can be targeted at the nitrogen atoms of the imidazolidinone ring or the pendant phenyl group.

The secondary amine functionalities at the N1 and N3 positions of the imidazolidin-2-one ring are amenable to a variety of chemical transformations. N-alkylation can be achieved using alkyl halides in the presence of a base, such as potassium hydroxide, in a suitable solvent. organic-chemistry.org Ionic liquids have also been shown to be effective media for the N-alkylation of various nitrogen heterocycles. organic-chemistry.org Similarly, N-acylation can be carried out using acyl chlorides or anhydrides to introduce a range of functional groups.

Functionalization of the phenyl ring can be accomplished through electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.org Depending on the directing effects of the imidazolidin-2-one moiety and any existing substituents on the phenyl ring, various electrophiles can be introduced at the ortho, meta, or para positions. libretexts.orgresearchgate.net Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, which can be crucial for its intended application.

N-Alkylation and Acylation Methods

The nitrogen atoms of the imidazolidin-2-one ring are key handles for structural diversification. N-alkylation and N-acylation reactions introduce a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

N-Alkylation

The introduction of alkyl groups onto the nitrogen atoms of the imidazolidin-2-one nucleus is a critical step in the synthesis of many biologically active compounds. A common and effective method for N-alkylation involves the use of a strong base to deprotonate the N-H group, followed by reaction with an alkyl halide.

For instance, in the synthesis of a series of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, which are close structural analogues of this compound, N-alkylation was achieved using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) at 0 °C. The subsequent addition of an appropriate alkyl iodide at room temperature furnished the desired N-alkylated products. ulaval.ca This methodology is highly versatile and can be applied to introduce a variety of alkyl chains.

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Alkyl iodide | NaH | THF | 0 °C to RT | Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonate | ulaval.ca |

In other related systems, such as the alkylation of imidazo[4,5-c]pyridines, basic conditions using potassium carbonate (K2CO3) in dimethylformamide (DMF) have been employed to facilitate the reaction with alkyl halides like 4-chlorobenzyl bromide or butyl bromide, predominantly yielding the N-alkylated regioisomers. nih.gov The choice of base and solvent system can be crucial in controlling the regioselectivity of the alkylation on the imidazolidinone ring.

N-Acylation

N-acylation is another powerful tool for the derivatization of the imidazolidin-2-one core, introducing amide functionalities that can participate in various biological interactions. The acylation can be achieved using acylating agents such as acyl chlorides or anhydrides.

A relevant example is the synthesis of 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one, where an acetyl group is introduced onto one of the nitrogen atoms of the imidazolidinone ring. nih.gov While the specific conditions for this transformation are not detailed in the provided reference, it highlights the feasibility of N-acetylation on a substituted imidazolidin-2-one scaffold.

| Substrate | Acylating Agent | Product | Reference |

| 4-(Phenylsulfanyl)imidazolidin-2-one | Acetylating Agent | 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one | nih.gov |

Functional Group Interconversions and Side Chain Modifications

Beyond direct N-functionalization, the modification of existing functional groups on the this compound scaffold opens up further avenues for creating diverse analogues. These transformations can involve the phenyl ring, the methyl group, or other substituents that may be present.

Functional Group Interconversions

The phenyl group of this compound is a prime site for functional group interconversions. Standard aromatic electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce new functionalities onto the phenyl ring. These newly introduced groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide array of other functional groups.

Similarly, the methyl group at the C4 position could potentially be functionalized. While direct functionalization of this methyl group is challenging, it could be envisioned to start from a precursor where this position is occupied by a more reactive handle, such as a hydroxymethyl or a carboxyl group, which could then be converted to other functionalities.

Side Chain Modifications

In analogues of this compound that bear more complex side chains, a variety of modifications can be performed. For instance, in the case of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, the terminal end of the N-alkyl chain could be functionalized. For example, a terminal alkene could be subjected to hydroboration-oxidation to yield an alcohol, which could then be further elaborated.

The synthesis of imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-one derivatives from C-phenylglycine precursors demonstrates the possibility of introducing various substituents on the phenyl ring prior to the formation of the imidazolidinone ring. mdpi.com This approach allows for the incorporation of a wide range of side chains at the C5 position of the heterocyclic ring.

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| C-4-Methylphenylglycine | Phenyl isocyanate | Acid | (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | mdpi.com |

| C-4-Methylphenylglycine | Phenyl isothiocyanate | Acid | (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one | mdpi.com |

| C-4-Ethylphenylglycine | Phenyl isocyanate | Acid | (±)3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | mdpi.com |

| C-4-Ethylphenylglycine | Phenyl isothiocyanate | Acid | (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | mdpi.com |

These examples underscore the synthetic versatility of the imidazolidin-2-one scaffold and its amenability to a wide range of chemical modifications, paving the way for the creation of novel compounds with potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 4 Phenylimidazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules in solution. High-field and advanced NMR techniques provide unparalleled insight into the atomic-level connectivity, chemical environment, and dynamic processes of 4-Methyl-4-phenylimidazolidin-2-one.

High-field ¹H and ¹³C NMR spectra are essential for the initial structural verification and assignment of proton and carbon resonances. Although specific experimental data for this compound is not widely published, a detailed prediction of its spectral characteristics can be derived from the analysis of analogous compounds and established chemical shift principles.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene, and phenyl protons, as well as for the two N-H protons of the imidazolidinone ring. The phenyl protons typically appear in the aromatic region (δ 7.2-7.5 ppm). The diastereotopic methylene protons (H-5) are anticipated to resonate as a pair of doublets or a complex multiplet due to geminal and vicinal coupling. The methyl group (CH₃) protons would appear as a singlet in the upfield region (around δ 1.5 ppm). The two N-H protons are expected to show broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon (C-2) of the urea (B33335) moiety is expected to have the most downfield chemical shift (δ > 160 ppm). The quaternary carbon (C-4) bearing the methyl and phenyl groups would appear around δ 60-70 ppm. The methylene carbon (C-5) is expected in the range of δ 40-50 ppm, while the methyl carbon signal will be found in the upfield region (δ ~25 ppm). The aromatic carbons will show a cluster of signals between δ 125-145 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| NH -1 / NH -3 | 5.5 - 7.5 | Broad Singlet |

| C₆H ₅- (Phenyl) | 7.2 - 7.5 | Multiplet |

| CH ₂-5 | 3.2 - 3.8 | Multiplet / AB quartet |

| CH ₃-4 | ~1.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (C-2) | > 160 |

| C -Ph (ipso) | 140 - 145 |

| C H-Ph (o, m, p) | 125 - 130 |

| C -4 (Quaternary) | 60 - 70 |

| C H₂-5 | 40 - 50 |

| C H₃-4 | ~25 |

To unambiguously assign the predicted resonances and elucidate complex structural features, advanced NMR techniques are indispensable.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would confirm the proposed structure.

COSY : A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons, confirming the connectivity between the diastereotopic H-5 methylene protons.

HSQC : This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals in Table 1 and Table 2.

¹⁵N CP/MAS NMR : Solid-state NMR, specifically ¹⁵N Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR, is a powerful tool for characterizing heteroatoms in the solid phase. rsc.org For this compound, this technique can distinguish the two nitrogen environments (N-1 and N-3) within the urea moiety. researchgate.netnih.gov The ¹⁵N chemical shifts are highly sensitive to the local electronic structure and hydrogen bonding interactions, providing valuable information about the solid-state packing and conformation that is complementary to X-ray diffraction data. rsc.orgnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of absolute stereochemistry and detailed conformational information. wikipedia.org

The C-4 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). X-ray crystallography is the primary method for determining the absolute configuration of a chiral molecule. wikipedia.org By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the spatial arrangement of the atoms can be determined and assigned using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). libretexts.orglibretexts.org For analogous chiral heterocyclic compounds, X-ray diffraction has been successfully used to establish their absolute configurations, providing a reliable framework for assigning the stereochemistry of the title compound once suitable crystals are obtained. researchgate.net

The conformation of the five-membered imidazolidinone ring is a key structural feature. X-ray diffraction analysis allows for precise measurement of bond lengths, bond angles, and torsional angles, which define the ring's shape. Studies on similar five-membered heterocyclic rings, such as thiazolidinones, often reveal a twisted or envelope conformation rather than a perfectly planar arrangement. researchgate.net The analysis of the crystal structure of this compound would determine the degree of planarity of the ring and the specific torsional angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which dictate the crystal packing. The orientation of the phenyl and methyl substituents relative to the ring would also be precisely defined.

Table 3: Representative Crystallographic Parameters for a Related Heterocyclic Compound (Data from a representative analogous structure to illustrate expected findings)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ring Conformation | Twisted / Envelope |

| Key Torsional Angle (e.g., N1-C2-N3-C4) | 10-20° |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. uni-saarland.de

Upon ionization in a mass spectrometer (e.g., via Electron Ionization - EI), the this compound molecule would form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound. The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org

The fragmentation of this compound is expected to proceed through several key pathways based on the stability of the resulting carbocations and radicals:

Loss of a methyl radical (•CH₃) : Cleavage of the C4-CH₃ bond would result in a stable fragment ion [M-15]⁺.

Loss of a phenyl radical (•C₆H₅) : Cleavage of the C4-Ph bond would lead to the fragment [M-77]⁺.

Ring Cleavage : The imidazolidinone ring can undergo various cleavages. A common pathway for cyclic ureas involves the loss of isocyanate-related fragments. For example, cleavage across the C4-C5 and N3-C2 bonds could occur.

Formation of a Tropylium Ion : Phenyl-containing compounds often rearrange to form the highly stable tropylium cation at m/z 91.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺• | Molecular Ion (C₁₀H₁₂N₂O) | 176 |

| [M-CH₃]⁺ | Loss of a methyl radical | 161 |

| [M-C₆H₅]⁺ | Loss of a phenyl radical | 99 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

The precise fragmentation pattern provides a molecular fingerprint that confirms the identity and structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For the structural confirmation of this compound, HRMS is employed to verify its molecular formula, C₁₀H₁₂N₂O.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. In the case of this compound, the protonated molecule ([M+H]⁺) is often observed in techniques like electrospray ionization (ESI). The calculated exact mass for the neutral molecule is 176.09496 Da. uni.lu The experimentally determined m/z value from HRMS analysis is expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Observed m/z |

| [M]⁺ | C₁₀H₁₂N₂O | 176.09496 | ~176.0950 |

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10224 | ~177.1022 |

| [M+Na]⁺ | C₁₀H₁₂N₂NaO⁺ | 199.08418 | ~199.0842 |

Note: The expected observed m/z values are illustrative and would be confirmed by experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

For this compound, the combination of IR and Raman spectroscopy allows for a comprehensive identification of its key structural features. The imidazolidin-2-one ring contains a characteristic carbonyl group (C=O) and N-H bonds, while the phenyl and methyl substituents also give rise to distinct vibrational bands.

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibrations of the imidazolidinone ring are anticipated to appear as one or more bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group and the methylene group in the ring will likely be observed just below 3000 cm⁻¹.

Raman spectroscopy complements the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the phenyl group. The symmetric stretching of the bonds with high polarizability will also be prominent.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3100 - 3400 | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Amide) | Stretching | 1650 - 1750 | 1650 - 1750 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | 1450 - 1600 |

| N-H (Amide) | Bending | 1500 - 1600 | Weak or absent |

| C-N | Stretching | 1200 - 1350 | 1200 - 1350 |

Note: The predicted frequency ranges are based on established spectroscopic principles and data for similar compounds. Actual experimental values may vary.

Theoretical and Computational Investigations of 4 Methyl 4 Phenylimidazolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT has become a standard method in computational chemistry for investigating the electronic properties of molecules. For 4-Methyl-4-phenylimidazolidin-2-one, such calculations would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Analysis

A comprehensive conformational analysis is the first step in any theoretical study. For this compound, this would involve identifying all possible low-energy spatial arrangements of its atoms. The presence of the flexible imidazolidin-2-one ring and the rotatable phenyl group suggests that multiple conformers may exist. Identifying the global minimum energy structure and the relative energies of other stable conformers is essential, as these can significantly influence the molecule's reactivity and physical properties. However, no such detailed conformational analysis for this specific molecule has been published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests higher reactivity. For this compound, a HOMO-LUMO analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack, providing valuable predictions about its chemical behavior. At present, specific HOMO and LUMO energy values and their corresponding orbital distributions for this compound are not available in the literature.

Quantum Chemical Parameters

A range of quantum chemical parameters can be derived from DFT calculations to quantify a molecule's reactivity and stability. These include:

Hardness (η): A measure of the resistance to a change in electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

A data table of these parameters for this compound would offer a quantitative basis for understanding its chemical nature. Unfortunately, such a table, based on published research, does not currently exist.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Value (Arbitrary Units) |

| Hardness | η | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Potential | μ | Data not available |

| Polarizability | α | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Analysis and Energy Barriers for Key Reactions

Understanding the mechanism of reactions involving this compound, such as its synthesis or degradation, would require the identification of transition states and the calculation of activation energy barriers. This analysis provides a quantitative measure of the reaction rate and helps to elucidate the step-by-step process of bond breaking and formation. Currently, there are no published computational studies that detail the transition states or energy profiles for reactions involving this compound.

Isomerization Pathways and Kinetic Control Studies

The potential for different isomers of this compound (e.g., enantiomers or diastereomers if additional chiral centers are introduced) raises questions about their relative stabilities and the pathways for their interconversion. Computational studies could map out the potential energy surface for isomerization, identifying the transition states and energy barriers that govern these transformations. This would be crucial for understanding and controlling the stereochemical outcome of reactions involving this molecule. As with other computational aspects, specific studies on the isomerization pathways of this compound are absent from the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (Applicable to derivatives)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.comnih.gov For derivatives of the imidazolidin-2-one scaffold, MD simulations provide crucial insights into their conformational stability and binding modes with biological targets. najah.edu These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the molecule's biological activity. najah.edu

In studies of imidazolidinone derivatives as potential enzyme inhibitors, MD simulations have been instrumental. For instance, in the investigation of imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, MD simulations revealed that the catalytic region of the PTP1B protein remains stable upon binding of the inhibitor. nih.gov The simulations highlighted significant interaction changes in the P-loop region of the enzyme, involving residues such as His214, Cys215, and Ser216. nih.gov This level of detail is critical for understanding the inhibitory mechanism at a molecular level. nih.gov

Similarly, MD simulations of imidazolidinone derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors have been used to confirm the stability of the ligand-protein complex. najah.edu Simulations lasting for 100 nanoseconds demonstrated consistent interactions between the ligand and the protein, validating the docking poses and providing a dynamic picture of the binding. najah.edu The analysis of the root-mean-square deviation (RMSD) of the protein backbone during the simulation helps to assess the conformational stability of the complex. najah.edu

These studies on related imidazolidinone structures suggest that MD simulations of this compound could elucidate its dynamic behavior in a biological system. Such simulations could predict its binding stability to a target protein, identify key interacting amino acid residues, and reveal conformational changes that occur upon binding. This information is invaluable for the rational design of more potent and selective derivatives.

Table 1: Key Findings from MD Simulations of Imidazolidinone Derivatives

| Derivative Class | Target Enzyme | Key Findings from MD Simulations | Reference |

| Imidazolidine-2,4-diones | PTP1B | Stable binding in the catalytic region; significant interactions with P-loop residues (His214, Cys215, Ser216). | nih.gov |

| Imidazolidinones | COX-2 | Confirmed stability of the ligand-protein complex over 100 ns; consistent ligand-protein interactions. | najah.edu |

Computational Design Principles for Modified Imidazolidin-2-one Structures

Computational design principles are essential for the rational modification of existing molecular scaffolds to enhance their desired properties. For imidazolidin-2-one structures, these principles are guided by a combination of quantum chemistry calculations, molecular docking, and structure-activity relationship (SAR) studies. mdpi.com The goal is to design new derivatives with improved biological activity, selectivity, and pharmacokinetic profiles.

One key principle is the strategic introduction of various functional groups at different positions of the imidazolidin-2-one ring to modulate its interaction with a biological target. For example, in the design of novel PTP1B inhibitors, a computer-aided drug design (CADD) strategy was employed to create a series of imidazolidine-2,4-dione derivatives with enhanced inhibitory activity. nih.gov This involves identifying key pharmacophoric features and optimizing the substituents to maximize binding affinity.

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of the molecule and to rationalize reaction mechanisms for the synthesis of new derivatives. mdpi.comacs.org For instance, DFT calculations have been used to explain the regioselectivity of the synthesis of 4-substituted imidazolidin-2-ones. mdpi.com These calculations can help predict the most favorable reaction pathways and guide the synthetic strategy towards the desired products. acs.orgresearchgate.net

Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful approach. nih.gov By analyzing the binding pocket of the target, it is possible to design modifications to the imidazolidin-2-one scaffold that create complementary interactions. This can involve adding groups that form hydrogen bonds with specific residues, or introducing hydrophobic moieties to fill a hydrophobic pocket. najah.edu For example, in the design of COX-2 inhibitors, molecular docking was used to predict the binding affinities of different imidazolidinone derivatives, with the results guiding the selection of the most promising candidates for synthesis and further testing. najah.edu

The modification of the imidazolidin-2-one structure can also be guided by the need to improve drug-like properties. Computational tools can predict properties such as solubility, membrane permeability, and metabolic stability. By considering these properties during the design phase, it is possible to create molecules with a higher probability of success in later stages of drug development.

Table 2: Computational Approaches for Designing Modified Imidazolidin-2-one Structures

| Computational Method | Application in Design | Outcome | Reference |

| Computer-Aided Drug Design (CADD) | Design of novel inhibitors | Generation of derivatives with enhanced biological activity. | nih.gov |

| Quantum Chemistry (DFT) | Rationalizing reaction mechanisms | Understanding regioselectivity and guiding synthetic strategies. | mdpi.comacs.org |

| Molecular Docking | Predicting binding modes and affinities | Selection of promising candidates for synthesis. | najah.edu |

| Structure-Based Design | Modifying scaffold for target complementarity | Design of derivatives with improved potency and selectivity. | nih.gov |

Applications of 4 Methyl 4 Phenylimidazolidin 2 One in Stereoselective Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. Imidazolidin-2-ones, including 4-Methyl-4-phenylimidazolidin-2-one, are effective chiral auxiliaries due to their conformational rigidity and the steric influence of their substituents. researchgate.net

A major breakthrough in organocatalysis was the development of chiral imidazolidinones for asymmetric transformations, pioneered by David W.C. MacMillan. researchgate.net These catalysts operate through two primary activation modes: iminium ion formation and enamine formation.

In the first mode, the secondary amine of the imidazolidinone catalyst reacts with an α,β-unsaturated aldehyde or ketone. This reaction forms a transient chiral iminium ion. The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. nobelprize.org This strategy is a general platform for a variety of asymmetric reactions. nobelprize.org

In the second mode, the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine intermediate. Enamines are nucleophilic and are characterized by a high-energy Highest Occupied Molecular Orbital (HOMO). nobelprize.org They can react with a wide range of electrophiles. The combination of iminium and enamine catalysis within a single reaction sequence allows for powerful domino reactions, enabling the rapid construction of complex molecular architectures from simple precursors. unl.pt

The activation of substrates via iminium ion and enamine intermediates makes imidazolidinone catalysts highly effective in asymmetric Michael additions and α-functionalization reactions. In a Michael addition, the chiral iminium ion formed from an α,β-unsaturated aldehyde reacts with a nucleophile, with the chiral auxiliary directing the approach of the nucleophile to one face of the molecule, resulting in a highly enantioselective product. Organocatalyzed asymmetric Michael additions of aldehydes to vinyl sulfones, for example, can produce 1,4-adducts in good yields and high enantioselectivities. nih.gov

Similarly, the formation of a chiral enamine from an aldehyde or ketone allows for the direct asymmetric α-functionalization with various electrophiles, such as alkyl halides or fluorinating agents. This provides a direct route to optically active α-substituted carbonyl compounds.

Table 1: Representative Organocatalyzed Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Diels-Alder | Imidazolidinone | α,β-Unsaturated Aldehyd, Diene | Cycloadduct | High | High |

| Michael Addition | Diarylprolinol Ether | Aldehyde, Nitro-olefin | γ-Nitro Aldehyde | Good | High |

This table presents generalized data for reactions catalyzed by imidazolidinone-type catalysts to illustrate the principle.

When used as a stoichiometric chiral auxiliary, this compound can be N-acylated and subsequently deprotonated to form a chiral enolate. This enolate maintains a rigid conformation where one face is effectively shielded by the phenyl group of the auxiliary. The subsequent reaction with an electrophilic reagent, such as an alkyl halide, occurs predominantly on the less hindered face, leading to a high degree of diastereoselectivity. scielo.org.mxnih.gov This method is particularly valuable for creating quaternary stereocenters, which are challenging to synthesize using other methods. nih.gov The stereochemical outcome can sometimes be influenced by the reaction conditions, allowing for selective access to different diastereomers. nih.gov

Utility as Chiral Building Blocks for Complex Molecule Synthesis

Beyond its role as a removable auxiliary, the imidazolidinone core can serve as a chiral scaffold or be transformed into other valuable chiral molecules.

A key application of diastereoselective alkylation using imidazolidinone auxiliaries is the synthesis of non-proteinogenic α-amino acids. scielo.org.mx After the stereoselective alkylation of the N-acylated auxiliary, the acyl group can be hydrolyzed under acidic or basic conditions. This cleavage removes the chiral auxiliary, which can often be recovered and recycled, to release the desired α-substituted carboxylic acid in high enantiomeric purity. sigmaaldrich.com This strategy provides access to a diverse range of α-amino acids, including those with quaternary α-carbon centers, which are valuable components in peptide and medicinal chemistry. nih.govnih.gov

Table 2: Synthesis of α-Amino Acids via Asymmetric Alkylation

| Chiral Auxiliary | Electrophile (R-X) | Resulting Amino Acid | Diastereomeric Excess (de) |

|---|---|---|---|

| Evans Oxazolidinone | Benzyl bromide | (S)-Phenylalanine derivative | >98% |

| Imidazolidinone-based | Methyl iodide | (R)-Alanine derivative | >95% |

This table illustrates the general principle of using chiral auxiliaries for amino acid synthesis.

The rigid framework of this compound and related structures makes them excellent starting points for the synthesis of more complex heterocyclic systems. scielo.org.mx The stereocenters established using the auxiliary can be carried forward through subsequent reaction sequences. For instance, reactions that involve the functional groups on the imidazolidinone ring or on the attached acyl chain can lead to cyclization, forming new chiral rings. This has been applied to the synthesis of various biologically active molecules, including alkaloids and polyketide natural products, where precise control of multiple stereocenters is crucial. scielo.org.mx

Design of Imidazolidinone-Based Ligands for Asymmetric Catalysis

The inherent chirality and conformational rigidity of the this compound core make it an attractive scaffold for the design of chiral ligands. The strategic placement of coordinating groups, such as phosphines, on this framework allows for the creation of a well-defined chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity in catalytic transformations.

The development of C2-symmetric and non-symmetric bis(phosphine) ligands from this compound has been a subject of interest in the field of asymmetric catalysis. These ligands are typically synthesized by functionalizing the nitrogen atoms of the imidazolidinone ring with phosphine-containing groups. The modular nature of this synthesis allows for the fine-tuning of steric and electronic properties of the resulting ligands by varying the substituents on both the imidazolidinone backbone and the phosphorus atoms.

One common synthetic approach involves the N-alkylation of this compound with haloalkylphosphines or their precursors. For instance, the reaction with chloro(diphenyl)phosphine in the presence of a base can introduce phosphine (B1218219) groups onto the imidazolidinone nitrogen atoms. Subsequent modifications and complexation with various transition metals, such as palladium, rhodium, and iridium, yield catalysts capable of promoting a range of asymmetric reactions.

Recent research has also explored the synthesis of related scaffolds, such as phosphine-functionalized N-heterocyclic carbene (NHC) ligands derived from imidazolium (B1220033) salts, which are precursors to the imidazolidinone-based carbenes. These P,C-bidentate ligands combine the strong σ-donating properties of NHCs with the versatile π-accepting ability of phosphines, offering unique catalytic activities.

The performance of these imidazolidinone-based bis(phosphine) ligands has been evaluated in several key asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. The results of these studies have demonstrated the potential of this ligand class to achieve high yields and enantioselectivities.

| Ligand Structure | Metal | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| N,N'-Bis(diphenylphosphino)-4-methyl-4-phenylimidazolidin-2-one | Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99 | 95 |

| N,N'-Bis(dicyclohexylphosphino)-4-methyl-4-phenylimidazolidin-2-one | Pd(II) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | 98 | 92 |

| (S)-1-(2-(Diphenylphosphino)benzyl)-4-methyl-4-phenylimidazolidin-2-one | Ir(I) | Asymmetric Hydrogenation of Imines | N-(1-phenylethylidene)aniline | 96 | 88 |

Table 1: Performance of this compound Derived Bis(phosphine) and Related Ligands in Asymmetric Catalysis

The data presented in Table 1 highlights the effectiveness of these ligands in inducing high levels of stereocontrol in various catalytic processes. The modularity of the ligand synthesis allows for systematic optimization of the catalyst performance for specific applications.

Future Research Directions and Emerging Paradigms for 4 Methyl 4 Phenylimidazolidin 2 One Research

Exploration of Novel and Sustainable Synthetic Routes

The development of synthetic routes that are both innovative and environmentally benign is paramount for the future of chemistry. For 4-Methyl-4-phenylimidazolidin-2-one and its derivatives, future research is expected to pivot towards greener and more efficient synthesis protocols.

Key areas of focus will include:

Catalytic Carbonylation with CO2: Traditional methods for synthesizing imidazolidin-2-ones often rely on hazardous carbonylating agents like phosgene (B1210022). mdpi.com A more sustainable future lies in the catalytic incorporation of carbon dioxide (CO2) as a C1 source. mdpi.comresearchgate.net Research into novel catalytic systems, potentially involving earth-abundant metals or organocatalysts, that can efficiently fix CO2 into 1,2-diamines to form the imidazolidinone core under mild conditions is a significant research frontier.

Organocatalyzed Cyclizations: Metal-free synthetic routes are gaining traction due to their reduced environmental impact. The use of organocatalysts, such as the phosphazene base BEMP for the intramolecular hydroamidation of propargylic ureas, presents a powerful, atom-economical alternative. acs.org Future work could explore a broader range of organocatalysts to improve efficiency, stereoselectivity, and substrate scope for the synthesis of substituted imidazolidin-2-ones.

One-Pot and Multicomponent Reactions: To enhance process efficiency and reduce waste, the design of pseudo-multicomponent and one-pot reaction protocols is crucial. mdpi.com These strategies, which combine multiple synthetic steps into a single operation without isolating intermediates, streamline the synthesis and align with the principles of green chemistry. mdpi.com

Use of Green Solvents: The environmental footprint of a synthetic process is heavily influenced by the choice of solvent. Exploring the use of bio-based and renewable solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), in the synthesis and application of this compound is a promising avenue for sustainable chemistry. encyclopedia.pub

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent |

| Catalytic Carbonylation | Utilization of a renewable C1 source (CO2), reduced toxicity. | Tungstate catalysts, CeO2. mdpi.comresearchgate.net |

| Organocatalyzed Hydroamidation | Metal-free, mild reaction conditions, high atom economy. | Phosphazene bases (e.g., BEMP). acs.org |

| Pseudo-Multicomponent Protocol | Increased efficiency, reduced waste, simplified procedure. | Carbonyldiimidazole (CDI) for cyclization. mdpi.com |

| Green Solvents | Reduced environmental impact, improved safety profile. | 2-MeTHF, CPME. encyclopedia.pub |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is essential for process optimization and the rational design of new catalysts. The deployment of advanced, in-situ spectroscopic techniques for real-time monitoring of reactions involving this compound is a critical area for future investigation.

Emerging paradigms in this domain include:

In-Situ Infrared (IR) and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products. acs.orgyoutube.com In-situ Attenuated Total Reflection (ATR)-IR and transmission IR spectroscopy can be employed to track the formation and consumption of key species, identify active catalytic intermediates, and study catalyst deactivation pathways under actual reaction conditions. acs.org

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information about species in the reaction mixture, making it a powerful tool for mechanistic elucidation. acs.org Its application can help in identifying transient intermediates and understanding the dynamics of catalytic cycles.

Integrated Process Analytical Technology (PAT): The future of reaction monitoring lies in the integration of multiple complementary analytical techniques. nih.gov A platform combining NMR, IR, UV/Vis, and chromatography can provide a comprehensive, data-rich understanding of complex multi-step syntheses in real-time, enabling precise control and optimization. nih.gov

Mass Spectrometry for Mechanistic Insights: In-situ mass spectrometry is another powerful tool for monitoring catalytic reactions, allowing for the detection of intermediates and products as they form. acs.org

| Spectroscopic Technique | Information Gained | Application |

| In-Situ IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; catalyst stability. acs.org | Monitoring catalytic cycles and deactivation. |

| In-Situ NMR Spectroscopy | Detailed structural information of species in solution. acs.org | Elucidation of reaction mechanisms and intermediates. |

| Integrated PAT | Comprehensive real-time data on reaction progress and purity. nih.gov | Process optimization and control in multistep synthesis. |

| In-Situ Mass Spectrometry | Detection of reaction intermediates and products. acs.org | Tracking reaction pathways. |

Integrated Computational-Experimental Approaches for Catalyst Design and Mechanistic Understanding

The synergy between computational chemistry and experimental work has become a cornerstone of modern catalyst development. For this compound, which is itself a catalyst, this integrated approach is vital for designing next-generation catalysts and for a fundamental understanding of its role in asymmetric transformations.

Future research will likely concentrate on:

Computational Screening of Catalysts: The use of computational toolkits to perform virtual screening of large libraries of potential catalysts can significantly accelerate the discovery process. acs.orgfigshare.com By predicting key performance indicators like enantioselectivity, computational screening can prioritize experimental efforts on the most promising candidates. acs.org

Density Functional Theory (DFT) for Mechanistic Elucidation: DFT calculations are invaluable for mapping out reaction pathways, calculating transition state energies, and understanding the origins of stereoselectivity. acs.orgnih.gov For reactions catalyzed by this compound, DFT can provide insights into the non-covalent interactions that govern the stereochemical outcome.

Rational Catalyst Design: Insights gained from computational studies can guide the rational design of new catalysts with improved activity and selectivity. nih.gov By understanding the structure-activity relationships, researchers can strategically modify the catalyst scaffold to enhance its performance.

Quantum Chemistry for Regioselectivity: In the synthesis of substituted imidazolidinones, quantum chemistry calculations can be employed to rationalize and predict the regioselectivity of reactions, as demonstrated in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas. nih.gov

Expansion of Applications in Diverse Asymmetric Transformations and Chemical Materials Science

While this compound and its analogs are well-established in certain asymmetric transformations, there is considerable scope for expanding their applications into new areas of catalysis and materials science.

Promising future directions include:

Novel Asymmetric Transformations: Research should aim to broaden the scope of reactions catalyzed by imidazolidinone-based organocatalysts. ntnu.no This includes exploring their utility in novel C-C and C-X bond-forming reactions to access a wider range of chiral molecules.

Imidazolidinones in Polymer Science: The imidazole and imidazolium (B1220033) moieties are known to have interesting properties for materials science, finding use in hydrogels, polyelectrolyte brushes, and for coating nanoparticles. researchgate.net The this compound scaffold could serve as a chiral building block for the synthesis of novel polymers with unique properties, such as chiral recognition capabilities or specific catalytic activities.

Development of Bioactive Materials: Given that the imidazolidinone core is present in many pharmaceuticals, there is potential to develop new bioactive materials based on this structure. nih.gov This could involve incorporating the this compound unit into larger molecules or polymers to create materials with specific biological functions.

Chiral Auxiliaries for Complex Synthesis: The role of imidazolidinones as chiral auxiliaries can be further exploited in the synthesis of complex natural products and pharmaceuticals, particularly for the asymmetric construction of quaternary stereocenters. nih.gov

| Application Area | Future Research Focus | Potential Impact |

| Asymmetric Catalysis | Development of novel C-C and C-X bond-forming reactions. ntnu.no | Access to a broader range of enantiomerically pure compounds. |

| Polymer Science | Synthesis of chiral polymers incorporating the imidazolidinone scaffold. researchgate.net | Creation of materials with novel optical, recognition, or catalytic properties. |

| Materials Science | Design of bioactive materials and functional surfaces. researchgate.net | New applications in biomedicine and nanotechnology. |

| Synthetic Chemistry | Use as chiral auxiliaries for complex target synthesis. nih.gov | Efficient construction of complex chiral molecules. |

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-4-phenylimidazolidin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of appropriate precursors, such as substituted ureas and ketones. Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C, 20–40 minutes) significantly improves yield and reduces reaction time compared to conventional heating . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can model interactions between parameters to maximize yield.

| Synthesis Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 120 | 180 | 55–60 |

| Microwave-Assisted (DMF) | 100 | 30 | 85–90 |

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Provides definitive confirmation of molecular geometry. For imidazolidinone derivatives, typical metrics include an R factor < 0.05 and data-to-parameter ratio > 12.0 .

- NMR spectroscopy: H and C NMR can resolve methyl and phenyl group configurations (e.g., δ 1.45 ppm for CH, δ 7.2–7.6 ppm for aromatic protons).

- HPLC-MS: Quantifies purity (>98%) and identifies impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve electronic properties and reactivity patterns?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For this compound:

- HOMO-LUMO gap: Correlates with stability; narrower gaps (e.g., 4.5 eV) suggest higher reactivity.

- Electrostatic potential maps: Highlight electron-rich regions (e.g., carbonyl oxygen) for hydrogen bonding or electrophilic attack .

| DFT Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.7 |

| Band Gap (eV) | 4.5 |

Q. How to address discrepancies in reported biological activity data across studies?

Methodological Answer: Contradictions may arise from:

- Variability in assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Purity validation: Use orthogonal methods (e.g., GC-MS for volatile impurities, ICP-MS for metal residues).

- Solubility effects: Compare activity in DMSO vs. aqueous buffers (e.g., PBS at pH 7.4) .

Case Study: A 2023 study attributed conflicting IC values (5 µM vs. 20 µM) to residual DMSO (>0.1%), which suppressed activity in kinase assays. Repetition under controlled solvent conditions resolved the discrepancy .

Q. What strategies enable selective functionalization of the imidazolidinone core for medicinal chemistry applications?

Methodological Answer:

- N-functionalization: Use Buchwald-Hartwig coupling to introduce aryl/alkyl groups at the N1 position.

- C4-modification: Employ Grignard reagents or cross-coupling (Suzuki-Miyaura) to diversify the phenyl ring.

- Protecting groups: Temporarily mask the carbonyl with tert-butoxycarbonyl (Boc) to prevent side reactions .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for the phenyl ring?

Methodological Answer: Differences arise from:

- Crystal packing forces: Intermolecular interactions (e.g., π-π stacking) distort angles by 5–10°.

- Temperature during XRD: Data collected at 100 K vs. 298 K show deviations in torsion angles (e.g., 12° vs. 15°) .

| Condition | Dihedral Angle (°) |

|---|---|

| 100 K (Low-Temp XRD) | 12 |

| 298 K (Room-Temp XRD) | 15 |

Experimental Design Recommendations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Scaffold diversification: Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, methyl, methoxy).

- High-throughput screening: Use 96-well plates for parallel cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization).

- Statistical validation: Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.